molecular formula C13H16O3 B071222 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1,1-dimethylethyl)- CAS No. 195251-91-3

2H-1,5-Benzodioxepin-3(4H)-one, 7-(1,1-dimethylethyl)-

Cat. No. B071222
M. Wt: 220.26 g/mol
InChI Key: VFQHMVHBTUURKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1,5-Benzodioxepin-3(4H)-one, 7-(1,1-dimethylethyl)- is a chemical compound that belongs to the class of benzodioxepines. It is commonly known as TBOA, which stands for “DL-threo-beta-benzyloxyaspartic acid”. TBOA is a potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the uptake of glutamate in the central nervous system (CNS).

Mechanism Of Action

TBOA inhibits the uptake of glutamate by binding to the transporters that are responsible for the uptake of glutamate in the CNS. TBOA binds to the transporters in a non-competitive manner, which means that it does not compete with the substrate (glutamate) for binding to the transporter. TBOA also modulates the activity of ionotropic glutamate receptors by increasing the duration of the receptor activation. This modulation of ionotropic glutamate receptors can lead to an increase in the excitability of neurons.

Biochemical And Physiological Effects

TBOA has been shown to have several biochemical and physiological effects on the CNS. TBOA increases the extracellular levels of glutamate, which can cause excitotoxicity. TBOA also modulates the activity of ionotropic glutamate receptors, which can lead to an increase in the excitability of neurons. TBOA has also been shown to increase the release of dopamine and serotonin in the CNS.

Advantages And Limitations For Lab Experiments

TBOA is a potent inhibitor of 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1,1-dimethylethyl)-, which makes it a valuable tool for studying the regulation of glutamate uptake in the CNS. TBOA has also been used to study the role of glutamate in various CNS disorders, such as epilepsy and stroke. However, TBOA has some limitations for lab experiments. TBOA is not very selective for 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1,1-dimethylethyl)-, which means that it can inhibit other transporters that are responsible for the uptake of other amino acids. TBOA is also not very stable in solution, which can make it difficult to use in experiments.

Future Directions

There are several future directions for the study of TBOA. One direction is the development of more selective inhibitors of 2H-1,5-Benzodioxepin-3(4H)-one, 7-(1,1-dimethylethyl)- that do not inhibit other transporters. Another direction is the study of the role of TBOA in the regulation of glutamate uptake in various CNS disorders, such as Alzheimer’s disease and Parkinson’s disease. TBOA can also be used to study the role of glutamate in the regulation of synaptic plasticity and learning and memory. Finally, TBOA can be used to study the role of glutamate in the regulation of pain perception.

Synthesis Methods

The synthesis of TBOA involves several steps. The first step is the protection of the carboxylic acid group of L-aspartic acid with a benzyl group. The second step is the reduction of the carboxylic acid group to an alcohol group using lithium aluminum hydride. The third step is the protection of the alcohol group with a tert-butyl group. The fourth step is the oxidation of the benzyl group to a carboxylic acid group using potassium permanganate. The final step is the deprotection of the tert-butyl group to obtain TBOA.

Scientific Research Applications

TBOA has been extensively studied for its potential therapeutic applications in various CNS disorders, such as epilepsy, stroke, and neurodegenerative diseases. TBOA has been shown to inhibit the uptake of glutamate in the CNS, which leads to an increase in extracellular glutamate levels. This increase in glutamate levels can cause excitotoxicity, which is the pathological process by which nerve cells are damaged and killed by excessive stimulation by neurotransmitters. TBOA has also been shown to modulate the activity of ionotropic glutamate receptors, such as NMDA and AMPA receptors.

properties

CAS RN

195251-91-3

Product Name

2H-1,5-Benzodioxepin-3(4H)-one, 7-(1,1-dimethylethyl)-

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

7-tert-butyl-1,5-benzodioxepin-3-one

InChI

InChI=1S/C13H16O3/c1-13(2,3)9-4-5-11-12(6-9)16-8-10(14)7-15-11/h4-6H,7-8H2,1-3H3

InChI Key

VFQHMVHBTUURKJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)OCC(=O)CO2

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)OCC(=O)CO2

Other CAS RN

195251-91-3

Pictograms

Irritant

Origin of Product

United States

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